1-Ethenyl-4-iodobenzene

Overview

Description

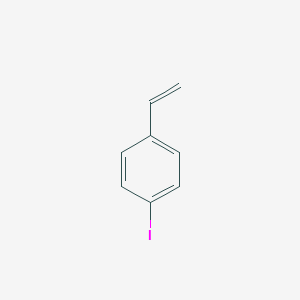

1-Ethenyl-4-iodobenzene: is an organic compound with the chemical formula C8H7I 4-iodostyrene . This compound consists of a benzene ring substituted with an iodine atom and an ethenyl group. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry .

Scientific Research Applications

1-Ethenyl-4-iodobenzene has numerous applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Material Science: It is employed in the production of polymers and advanced materials.

Biological Research: It serves as a building block for the synthesis of biologically active molecules.

Environmental Research: It is used in the development of sensors and detection systems for environmental monitoring.

Mechanism of Action

Target of Action

Iodobenzene, a related compound, has been reported to interact with endoglucanase f in clostridium cellulolyticum .

Mode of Action

Based on its structural similarity to iodobenzene, it can be hypothesized that it might interact with its targets in a similar manner . The ethynyl group could potentially undergo reactions typical for alkynes, such as nucleophilic addition or cycloaddition .

Pharmacokinetics

It is known that the compound has low gastrointestinal absorption and is a cyp1a2 and cyp2c9 inhibitor . These properties could potentially impact its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . For 1-Ethenyl-4-iodobenzene, it is recommended to be stored in a dark place, sealed, and at a temperature between 2-8°C .

Safety and Hazards

When handling 1-Ethenyl-4-iodobenzene, it is recommended to wash face, hands, and any exposed skin thoroughly. Avoid eating, drinking, or smoking when using this product. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Keep away from heat/sparks/open flames/hot surfaces. Wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Biochemical Analysis

Cellular Effects

Iodobenzene has been shown to have a bimodal effect on the receptor cell tuned to benzoic acid (BA) of the female silk moth Bombyx mori

Molecular Mechanism

Iodobenzene can undergo electrophilic aromatic substitution because aromaticity is maintained . This could potentially provide insights into the molecular mechanism of 1-Ethenyl-4-iodobenzene.

Temporal Effects in Laboratory Settings

Iodobenzene is known to be a volatile colorless liquid, although aged samples appear yellowish . This suggests that this compound may also exhibit changes over time.

Metabolic Pathways

Benzaldehyde, a compound found in the stem and root of Ephedra, is part of the phenylpropane metabolic synthesis pathway . This could potentially provide insights into the metabolic pathways of this compound.

Subcellular Localization

The subcellular localization of a protein or compound can provide valuable insights into its function

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethenyl-4-iodobenzene can be synthesized through several methods. One common method involves the Heck reaction , where iodobenzene reacts with ethylene in the presence of a palladium catalyst and a base. The reaction typically occurs in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-4-iodobenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as Grignard reagents or organolithium compounds .

Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The ethenyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can yield ethyl-substituted products.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), and others.

Major Products Formed:

Substituted Benzenes: Depending on the reagents used, various substituted benzenes can be formed.

Coupled Products: Such as stilbenes and other complex organic molecules.

Comparison with Similar Compounds

Iodobenzene: Consists of a benzene ring with an iodine atom.

4-Bromostyrene: Similar structure but with a bromine atom instead of iodine.

4-Chlorostyrene: Contains a chlorine atom instead of iodine.

Uniqueness: 1-Ethenyl-4-iodobenzene is unique due to the presence of both an iodine atom and an ethenyl group, which provide versatile reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in scientific research .

Properties

IUPAC Name |

1-ethenyl-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7I/c1-2-7-3-5-8(9)6-4-7/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHSBYQFELZKKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24936-53-6 | |

| Record name | Benzene, 1-ethenyl-4-iodo-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24936-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40451774 | |

| Record name | p-IODOSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2351-50-0 | |

| Record name | p-IODOSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine](/img/structure/B59712.png)

![(1S,9S,10S)-17-(Trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B59725.png)

![3-Azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B59730.png)

![Benzo[d]thiazole-4-carboxylic acid](/img/structure/B59935.png)